molecular formula C17H16FN3O5S B2440004 5-fluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzenesulfonamide CAS No. 946212-33-5

5-fluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzenesulfonamide

Cat. No.: B2440004
CAS No.: 946212-33-5
M. Wt: 393.39
InChI Key: BIPJYELXDUSPPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-fluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzenesulfonamide is a complex organic compound that features a combination of fluorine, furan, pyridazine, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridazine Core: Starting with a suitable precursor, such as a substituted hydrazine, the pyridazine ring is formed through cyclization reactions.

    Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.

    Fluorination: The fluorine atom is typically introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.

    Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction using methanol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like potassium permanganate.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazines using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, dichloromethane, and water.

    Reduction: Lithium aluminum hydride, tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of furanones.

    Reduction: Formation of dihydropyridazines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

5-fluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Biological Studies: Used in studies to understand its interaction with enzymes and receptors.

    Chemical Biology: Employed as a probe to study biological pathways and mechanisms.

    Industrial Applications: Potential use in the development of new materials or as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of 5-fluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-fluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzenesulfonamide: shares similarities with other sulfonamide derivatives and pyridazine-containing compounds.

    N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methoxybenzenesulfonamide: Lacks the fluorine atom but has a similar core structure.

    5-fluoro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide: Lacks the methoxy group but retains the fluorine and sulfonamide functionalities.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the fluorine atom, in particular, can significantly influence its pharmacokinetic properties and binding affinity to biological targets.

Properties

IUPAC Name

5-fluoro-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN3O5S/c1-25-15-6-4-12(18)11-16(15)27(23,24)19-8-9-21-17(22)7-5-13(20-21)14-3-2-10-26-14/h2-7,10-11,19H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIPJYELXDUSPPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.